molecular formula C15H17ClN2O2 B2790679 N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide CAS No. 2197890-81-4

N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide

Cat. No. B2790679
CAS RN: 2197890-81-4
M. Wt: 292.76
InChI Key: ZXYWPFUYWFTFDZ-UHFFFAOYSA-N
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Description

N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CIQ, and it has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of CIQ is not fully understood. However, it has been suggested that CIQ may act as a dopamine receptor antagonist, specifically targeting the D2 receptor. This action may lead to a decrease in dopamine signaling, which has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
CIQ has been shown to have various biochemical and physiological effects. In animal models, CIQ has been shown to decrease dopamine release and increase acetylcholine release in the striatum. It has also been shown to decrease the activity of tyrosine hydroxylase, an enzyme involved in dopamine synthesis. Additionally, CIQ has been shown to decrease the expression of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using CIQ in lab experiments is its specificity for the D2 dopamine receptor. This specificity allows researchers to selectively target this receptor and study its function. However, one limitation is that CIQ may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several future directions for CIQ research. One area of interest is the development of CIQ derivatives with improved specificity and potency. Additionally, CIQ could be used in combination with other drugs to enhance its therapeutic potential. Finally, CIQ could be used as a tool to study the role of dopamine receptors in various neurological disorders.
In conclusion, CIQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of CIQ in various scientific research applications.

Synthesis Methods

CIQ can be synthesized using different methods, including the reaction of 2-chloroacrylonitrile with 1,2,3,4-tetrahydroisoquinoline in the presence of a base, followed by the reaction of the resulting intermediate with acetylacetone. Another method involves the reaction of 2-chloroacrylonitrile with 1,2,3,4-tetrahydroisoquinoline in the presence of a base, followed by the reaction of the resulting intermediate with ethyl acetoacetate.

Scientific Research Applications

CIQ has been used in various scientific research applications, including as a potential therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, CIQ has been used as a tool in neuroscience research to study the role of dopamine receptors in the brain.

properties

IUPAC Name

N-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-2-14(19)17-7-5-15(20)18-8-6-11-9-13(16)4-3-12(11)10-18/h2-4,9H,1,5-8,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYWPFUYWFTFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCC2=C(C1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide

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